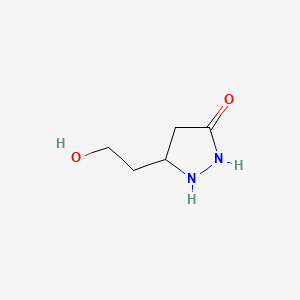
5-(2-Hydroxyethyl)pyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxyethyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom The presence of a hydroxyethyl group at the 5-position of the pyrazolidinone ring adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyrazolidin-3-one typically involves the reaction of α,β-unsaturated esters with hydrazine hydrate. One common method is the ‘ring switching’ transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature. This reaction yields this compound in quantitative yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications.
化学反应分析
Types of Reactions
5-(2-Hydroxyethyl)pyrazolidin-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields carbonyl compounds, while reduction of the pyrazolidinone ring can produce various reduced derivatives.
科学研究应用
5-(2-Hydroxyethyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Some derivatives exhibit analgesic, anti-inflammatory, and antibacterial properties.
Industry: It is used in the production of dyes and other industrial chemicals.
作用机制
The mechanism of action of 5-(2-Hydroxyethyl)pyrazolidin-3-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The hydroxyethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
3-Pyrazolidinone: A simpler analog without the hydroxyethyl group.
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinone core.
Phenazone: An analgesic and antipyretic compound with a pyrazolidinone structure.
Uniqueness
5-(2-Hydroxyethyl)pyrazolidin-3-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
属性
IUPAC Name |
5-(2-hydroxyethyl)pyrazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-2-1-4-3-5(9)7-6-4/h4,6,8H,1-3H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOTYLQJKYKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Carbamic acid, [(1R,2S)-2-ethenylcyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/new.no-structure.jpg)
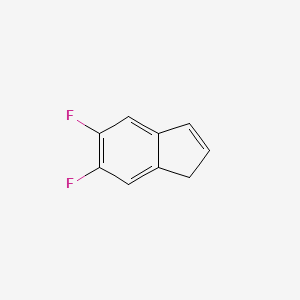
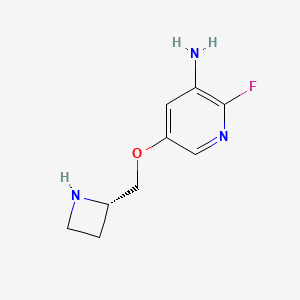
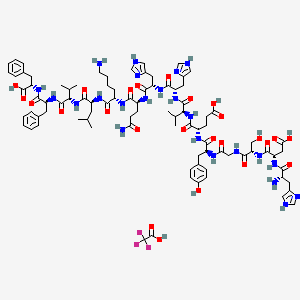
![7-Methoxy-4H-benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B575736.png)
![1h-Imidazo[2,1-d][1,2,5]triazepine](/img/structure/B575740.png)
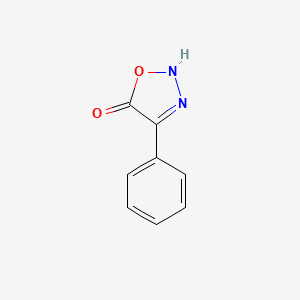
![6-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575744.png)
